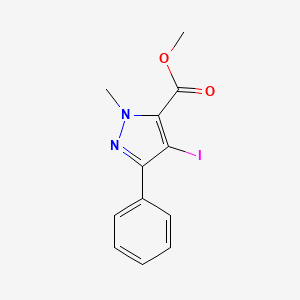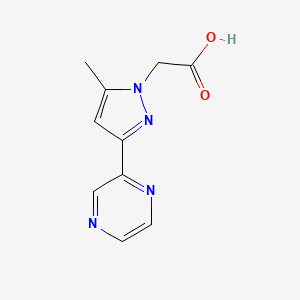
3,3-ジメチル-1-(トリフルオロメチル)シクロブタン-1-カルボン酸
説明
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H11F3O2 and its molecular weight is 196.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品
この化合物は、新しい医薬品の開発のための医薬品研究で使用されています。 その独特の構造は、新規な低分子治療薬の開発のための候補となっています 。トリフルオロメチル基に由来する潜在的な生物活性により、医薬品原薬(API)のビルディングブロックとして役立ちます。
材料科学
材料科学において、この酸は高度な材料の合成に関与している可能性があります。 そのシクロブタンコアは、ポリマーやその他の材料に剛性を付与し、構造の完全性と熱安定性を向上させる可能性があります .
化学合成
化学合成における試薬として、3,3-ジメチル-1-(トリフルオロメチル)シクロブタン-1-カルボン酸は、他の化合物にトリフルオロメチル基を導入するために価値があります。 この基は、分子の親油性と代謝安定性を高めることが知られています .
分析化学
分析化学において、この化合物は、クロマトグラフィーや質量分析における標準物質または参照物質として使用できます。 その明確に定義された構造と特性により、正確な校正と方法開発が可能になります .
生命科学研究
この酸は、生命科学研究、特に細胞代謝と酵素-基質相互作用の研究において応用されています。 トリフルオロメチル基は、低分子と生物系との相互作用を理解する上で役立つプローブとなりえます.
産業用途
産業的には、この化合物は、農薬の製造やより複雑な有機分子の製造の中間体として使用できます。 さまざまな条件下での安定性により、大規模な用途に適しています .
生化学分析
Biochemical Properties
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of trifluoromethylation. This compound interacts with various enzymes and proteins, facilitating the transfer of the trifluoromethyl group to target molecules. The interaction with enzymes such as cytochrome P450 and other oxidoreductases is crucial for its biochemical activity. These interactions often involve the formation of transient complexes, where the trifluoromethyl group is transferred to the substrate, resulting in modified biochemical properties of the target molecules .
Cellular Effects
The effects of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream pathways involved in cell proliferation, differentiation, and apoptosis. Additionally, 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Molecular Mechanism
At the molecular level, 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group of the compound is known to form strong interactions with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by binding to DNA or interacting with transcriptional machinery. The molecular mechanism involves the formation of stable adducts with target biomolecules, resulting in altered biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of the compound .
Dosage Effects in Animal Models
The effects of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may occur, including disruption of normal cellular processes and induction of oxidative stress. These dosage-dependent effects are critical for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is involved in several metabolic pathways, primarily those related to its trifluoromethylation activity. The compound interacts with enzymes such as cytochrome P450, which facilitate its metabolism and incorporation into biochemical pathways. These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in target tissues. The distribution pattern of the compound is influenced by its chemical properties, including its hydrophobicity and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is determined by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. This localization is crucial for its activity, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical pathways .
特性
IUPAC Name |
3,3-dimethyl-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c1-6(2)3-7(4-6,5(12)13)8(9,10)11/h3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSVRBYMUOQECJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















